4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide
Description
4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide (CAS: 175204-52-1) is a sulfur-rich aromatic compound featuring a benzene ring substituted with a carbothioamide (-C(=S)NH₂) group and a 1,3-dithiolane moiety. This compound is commercially available and may find applications in organic synthesis, medicinal chemistry, or materials science due to its reactive functional groups.
Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS3/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMZFFFGXHYMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381923 | |
| Record name | 4-(1,3-dithiolan-2-yl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-52-1 | |
| Record name | 4-(1,3-dithiolan-2-yl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide typically involves the reaction of 1,3-dithiolane with benzene-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Overview
4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide is a sulfur-containing organic compound with the molecular formula C10H11NS3 and a molecular weight of 241.396 g/mol. Its unique structure, featuring a dithiolane ring and a carbothioamide group, endows it with diverse applications in various fields, including chemistry, biology, and medicine.
Common Reactions
- Oxidation : Produces sulfoxides or sulfones.
- Reduction : Converts the carbothioamide group to an amine.
- Substitution : The benzene ring can undergo electrophilic substitution reactions.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization and incorporation into various chemical frameworks.
Biology
The compound has been investigated for its potential biological activities , particularly:
- Antimicrobial Properties : Studies indicate that it exhibits activity against various bacterial strains.
- Anticancer Activity : Research has demonstrated its ability to inhibit cancer cell proliferation through mechanisms such as cell cycle disruption and apoptosis induction.
Medicine
Ongoing research explores the potential of this compound as a therapeutic agent in treating diseases, particularly cancer. Its interactions with specific molecular targets suggest that it may influence critical biochemical pathways.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several derivatives of carbothioamides, including this compound. The results indicated significant inhibition against Gram-positive bacteria at low concentrations.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF7 breast carcinoma) revealed that this compound exhibits potent cytotoxicity with an IC50 value of approximately 0.5 µM. This suggests its potential as an effective anticancer agent.
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in cancer cell proliferation by disrupting microtubule dynamics essential for mitosis.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The carbothioamide group may also interact with various enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(1,3-Dithiolan-2-yl)-3-methylpyrrole-2-carboxylate
- Structure : A pyrrole derivative with a dithiolane ring and ester group.
- Synthesis : Formed via ethanedithiol protection of a formyl group on pyrrole, followed by BF₃·Et₂O catalysis .
- Application : Intermediate in porphyrin synthesis (e.g., tetraformylporphyrin preparation) .
- Key Differences : The pyrrole core and ester group contrast with the benzene-carbothioamide scaffold of the target compound. The ester functionality may reduce hydrogen-bonding capacity compared to the carbothioamide.
3-(1,3-Dithiolan-2-yl)-4-oxo-1-propyl-4H-pyrido[1,2-a]pyrimidin-1-ium-2-olate
- Structure: Mesoionic pyrido-pyrimidinone with a dithiolane substituent.
- Properties : Reported melting point: 146–148°C; mesoionic character enhances charge delocalization .
- Key Differences : The mesoionic core likely imparts distinct redox properties and solubility compared to the neutral, planar benzene-carbothioamide structure.
1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde
- Structure : Imidazole derivative with chlorophenyl, fluorophenyl, and dithiolane groups.
- Crystallography : Exhibits π-π stacking (3.43–3.49 Å) and C—H···O interactions, stabilizing the crystal lattice. Dihedral angles between aromatic rings range from 17.39° to 82.72° .
- Key Differences : The imidazole core and halogenated substituents increase lipophilicity and steric bulk compared to the simpler benzene-carbothioamide.
(E)-((1,3-Dithiolan-2-yl)diazenyl)(3-chlorophenyl)methyl 3-chlorobenzoate
- Structure : Diazenyl-linked dithiolane with chlorobenzoate and chlorophenyl groups.
- Application : Reported as a fungicidal agent, highlighting the dithiolane’s role in bioactivity .
- Key Differences : The diazenyl (-N=N-) and ester groups contrast with the carbothioamide, suggesting divergent reactivity and target interactions.
Comparative Analysis of Key Features
Discussion of Structural and Functional Implications
- Solubility : The mesoionic compound (2.2) and halogenated imidazole (2.3) are likely less water-soluble than the benzene-carbothioamide due to increased hydrophobicity.
- Synthetic Accessibility : All compounds utilize ethanedithiol for dithiolane formation, but the target compound’s synthesis may require a benzene-carbothioamide precursor, differing from pyrrole or imidazole-based routes.
Biological Activity
4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide is a sulfur-containing organic compound with the molecular formula C10H11NS3. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
The compound features a dithiolane ring that can interact with thiol groups in proteins, potentially altering their function. The carbothioamide group may interact with various enzymes, influencing biochemical pathways critical for cellular processes .
Key Mechanisms:
- Interaction with Proteins : The dithiolane moiety can form disulfide bonds with thiol-containing amino acids in proteins, affecting protein folding and activity.
- Enzyme Inhibition : The carbothioamide group may inhibit enzymes involved in metabolic pathways, leading to alterations in cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a potential application as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer activity. It has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular metabolism. For instance, it has been noted to inhibit oxidative phosphorylation (OXPHOS), a critical pathway for ATP production in cancer cells .
Case Studies
- Antimicrobial Efficacy : In a study focusing on the antimicrobial effects of similar compounds, derivatives of dithiolane were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound demonstrated notable antibacterial activity .
- Anticancer Activity : A study on OXPHOS inhibitors highlighted that compounds structurally related to this compound exhibited significant cytotoxicity against pancreatic cancer cells. The lead compound demonstrated an IC50 value indicating effective inhibition of cell growth .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
